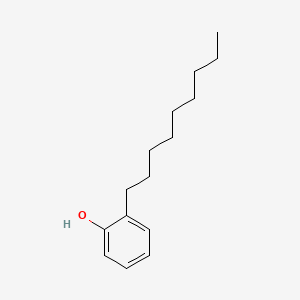Food & Cosmetic Component Standards
CAS No.:133-06-2
Molecular Formula:C9H8Cl3NO2S
Molecular Weight:300.6 g/mol
Availability:
In Stock
CAS No.:50722-38-8
Molecular Formula:C17H22O7
Molecular Weight:338.4 g/mol
Availability:
In Stock
CAS No.:88337-96-6
Molecular Formula:C17H22O7
Molecular Weight:338.4 g/mol
Availability:
In Stock
CAS No.:111755-37-4
Molecular Formula:C49H75N13O12
Molecular Weight:1038.2 g/mol
Availability:
In Stock
CAS No.:911392-42-2
Molecular Formula:C20H18ClNO6
Molecular Weight:423.67 g/mol
Availability:
In Stock
CAS No.:84852-15-3
Molecular Formula:C15H24O
Molecular Weight:220.35 g/mol
Availability:
In Stock
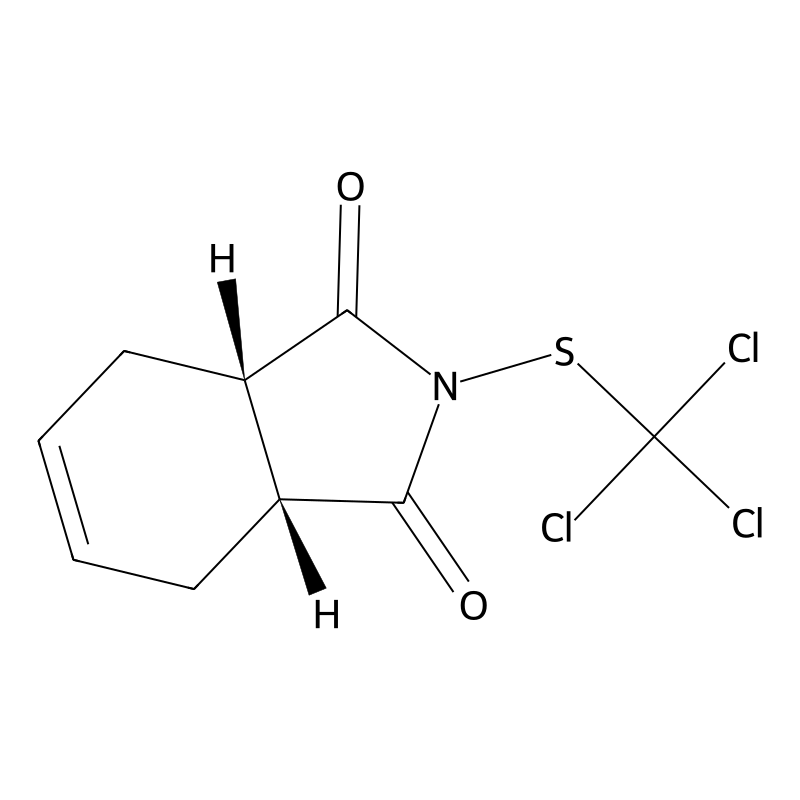
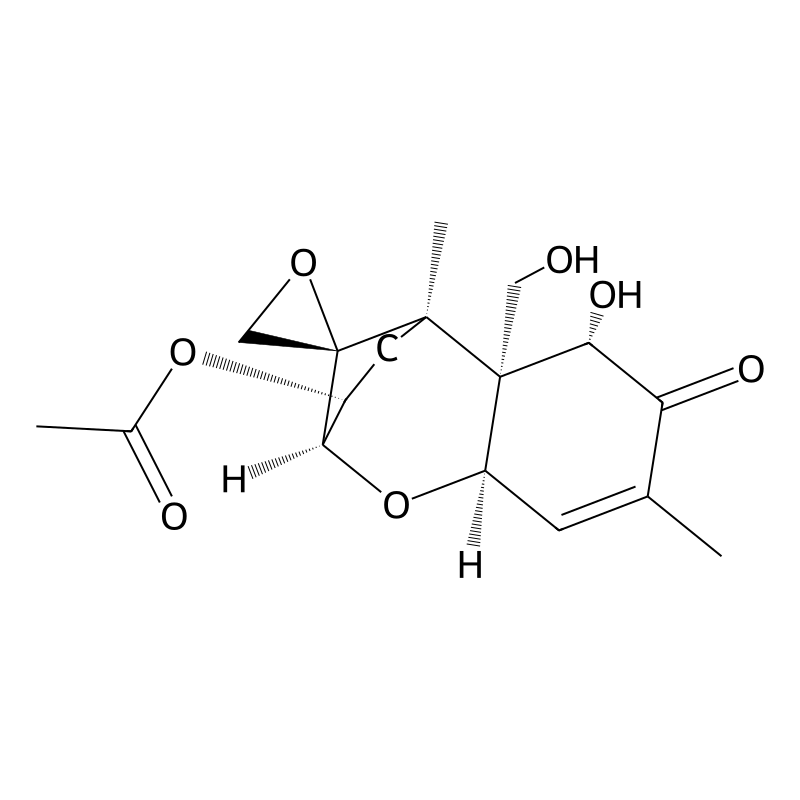
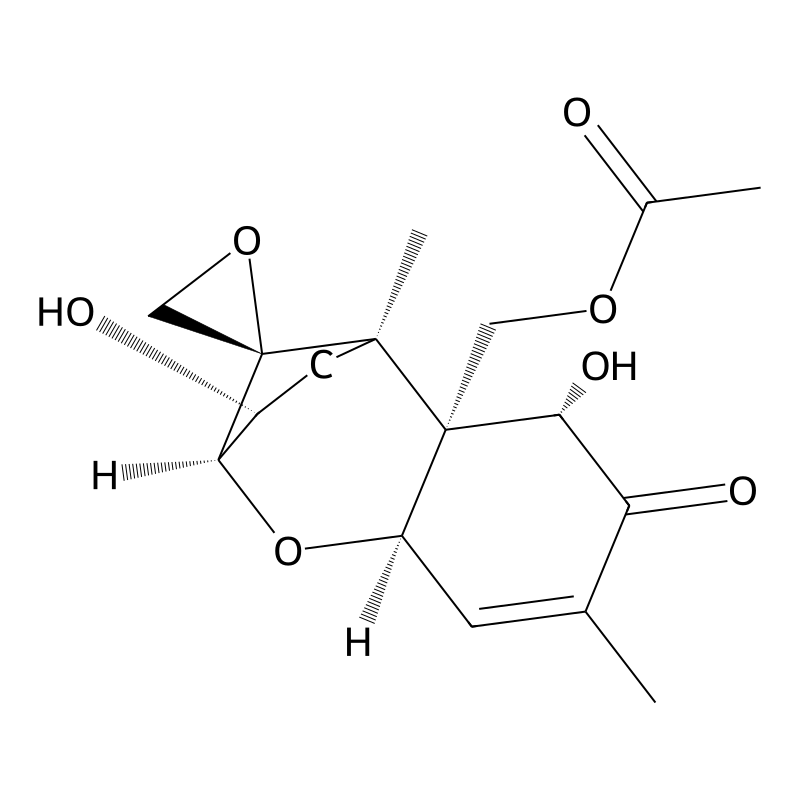
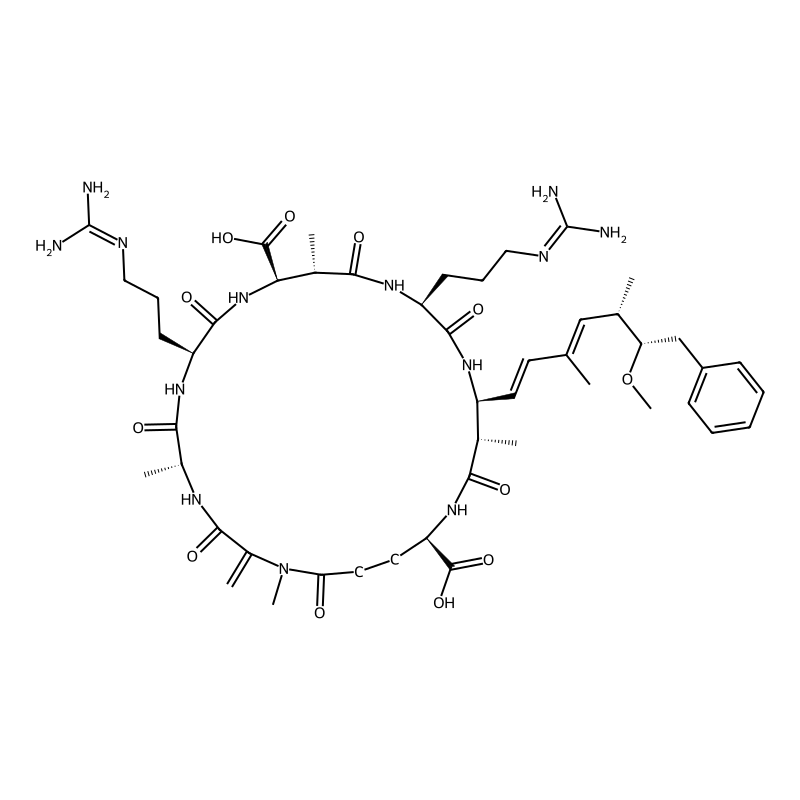
![[U-13C]-Ochratoxin A](/img/structure-2d/800/S973802.png)
